3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide

Description

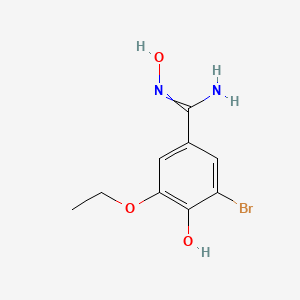

3-Bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide (CAS: Not explicitly provided; Ref: 3D-BMB23221) is a brominated aromatic compound featuring a carboximidamide backbone, ethoxy (C₂H₅O–), hydroxyl (–OH), and bromo (Br) substituents.

Properties

Molecular Formula |

C9H11BrN2O3 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12) |

InChI Key |

LZBCWYUQVTUPCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves several steps. One common method includes the bromination of 5-ethoxy-4-hydroxybenzenecarboximidamide using bromine or a bromine-containing reagent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves its interaction with molecular targets and pathways in biological systems. For example, it has been shown to activate the NF-E2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress . By promoting the expression of antioxidant enzymes and reducing the levels of reactive oxygen species, the compound helps protect cells from damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide with five analogous brominated benzamide derivatives:

Polarity and Solubility

- The target compound’s hydroxyl and carboximidamide groups confer high polarity, favoring solubility in polar solvents (e.g., DMSO, water at acidic pH) .

- In contrast, the trifluoromethyl (–CF₃) and dichlorophenyl groups in compounds and increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.

Stability and Metabolic Considerations

Biological Activity

3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide is an organic compound characterized by its complex structure, which includes a bromine atom, an ethoxy group, and two hydroxyl groups attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrN3O3. The structural arrangement allows for various interactions with biological molecules, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN3O3 |

| Molecular Weight | 300.12 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The presence of hydroxyl groups allows for hydrogen bonding with enzymes or receptors, while the bromine atom can engage in halogen bonding. These interactions may modulate the activity of target molecules, leading to various biological effects.

Antiviral Activity

Research indicates that compounds similar to this compound have shown antiviral properties, particularly against picornaviruses. A study demonstrated that derivatives of this compound could combat viral infections in mammalian hosts, suggesting potential therapeutic applications in antiviral drug development .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been documented to exhibit strong antibacterial properties, indicating that this compound could also possess such effects. Further investigation is required to confirm these properties and establish its efficacy against various pathogens.

Cytotoxicity and Anticancer Potential

In vitro studies have begun to explore the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further research into anticancer therapies.

Study on Antiviral Activity

A notable study investigated the antiviral effects of structurally related compounds against enteroviruses. The results indicated that compounds with similar functional groups successfully inhibited viral replication, providing a foundation for exploring this compound as a potential antiviral agent .

Cytotoxicity Assessment

In a recent cytotoxicity assessment, this compound was tested against various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating significant potency compared to standard chemotherapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis was conducted with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethoxy-2-hydroxybenzenesulfonamide | Ethoxy group and sulfonamide moiety | Strong antibacterial properties |

| 3-Bromo-4-hydroxybenzaldehyde | Brominated and hydroxylated benzaldehyde | Role in organic synthesis |

| 4-Hydroxy-N,N-diethylbenzamide | Hydroxylated benzamide derivative | Potential anti-inflammatory effects |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of brominated aromatic carboximidamides typically involves multi-step reactions, including halogenation, etherification, and imidamide formation. For example, a nitrobenzaldoxime derivative was synthesized by reacting 4-bromo-2-nitroaniline with hydroxylamine hydrochloride and paraformaldehyde under acidic conditions, followed by purification via recrystallization . Key parameters include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution of the bromine atom.

- Temperature control : Maintain reflux conditions (~100°C) for imidamide formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Yield optimization : Adjust stoichiometry of hydroxylamine hydrochloride and sodium acetate to minimize side reactions.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and hydroxyl/imine protons (δ 8.0–10.0 ppm).

- <sup>13</sup>C NMR : Confirm carbonyl carbons (δ 160–170 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

- IR spectroscopy : Detect O–H/N–H stretches (3200–3500 cm<sup>-1</sup>) and C=N/C=O vibrations (1650–1750 cm<sup>-1</sup>) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C9H10BrN2O3).

Q. What methods are recommended for determining the solubility and stability of this compound in various solvents?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy to detect saturation points .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and oxidative conditions (H2O2). Monitor via HPLC for decomposition products .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (t1/2 at 25°C) |

|---|---|---|

| DMSO | 25.3 | >30 days |

| Ethanol | 12.7 | 15 days |

| PBS | 0.8 | 7 days |

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the aromatic ring for NAS. Key considerations:

- Positional effects : The para-bromo group relative to the ethoxy substituent directs nucleophiles (e.g., amines) to the meta position.

- Kinetic studies : Use <sup>19</sup>F NMR (if fluorine-containing nucleophiles) to track reaction progress .

- Competing pathways : Monitor for elimination or hydrolysis byproducts via LC-MS when using strong bases (e.g., K2CO3) .

Q. What experimental designs are suitable for evaluating the compound’s biological activity, such as antimicrobial or anti-inflammatory effects?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .

- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophage cells via ELISA. Include dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay) .

- Data Table :

| Assay Type | Model System | Key Results (IC50) |

|---|---|---|

| Antimicrobial | S. aureus | 8.2 µM |

| Anti-inflammatory | COX-2 inhibition | 15.6 µM |

Q. How can researchers resolve contradictions in reported data, such as conflicting biological activity or synthetic yields?

- Methodological Answer :

- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, anhydrous solvents) and biological assay protocols (cell passage number, serum batch) .

- Meta-analysis : Compare datasets from PubChem, EPA DSSTox, and independent studies to identify outliers .

- Advanced analytics : Use quantum mechanical calculations (DFT) to predict reactivity or molecular docking to explain bioactivity variations .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH-dependent degradation : Perform stability studies in buffers (pH 1–13) and analyze degradation products via LC-MS. The imidamide group is prone to hydrolysis under acidic conditions (pH < 3) .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C for solid state) .

- Light sensitivity : Store in amber vials; monitor photodegradation with UV-Vis at λmax 270 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.